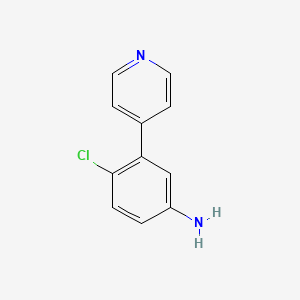

4-Chloro-3-pyridin-4-ylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

4-chloro-3-pyridin-4-ylaniline |

InChI |

InChI=1S/C11H9ClN2/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8/h1-7H,13H2 |

InChI Key |

PEDMJOMZZABNGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C2=CC=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 Pyridin 4 Ylaniline

Retrosynthetic Analysis of the 4-Chloro-3-pyridin-4-ylaniline Core

A retrosynthetic analysis of this compound identifies two primary disconnection points that guide the design of its synthesis. The first is the carbon-nitrogen (C-N) bond of the aniline (B41778) group, and the second is the carbon-carbon (C-C) bond connecting the pyridine (B92270) and phenyl rings.

C-N Bond Disconnection: This approach suggests forming the aniline group in the final stages of the synthesis. A common strategy involves the reduction of a nitro group precursor, specifically 2-(2-chloro-5-nitrophenyl)pyridine. google.com This is a widely used and reliable transformation in organic synthesis. An alternative, more modern approach involves a direct C-N bond formation using a Buchwald-Hartwig amination reaction on a suitable di-aryl halide precursor. wikipedia.orgnumberanalytics.com

C-C Bond Disconnection: This strategy focuses on building the central bi-aryl scaffold. The most prominent method for this disconnection is the Suzuki-Miyaura cross-coupling reaction. fishersci.es This would involve coupling a pyridine-containing organoboron reagent with a substituted chlorobenzene (B131634) derivative, or vice-versa, to form the pyridyl-aryl bond.

These retrosynthetic pathways lead to logical and practical synthetic routes, utilizing either classical reduction and halogenation reactions or advanced transition metal-catalyzed coupling methods.

Classical Synthetic Approaches and Precursors

Classical methods remain fundamental in the large-scale synthesis of this compound, primarily focusing on the stepwise introduction and modification of functional groups on aromatic precursors.

The reduction of a nitro group is a cornerstone in the synthesis of this compound. The typical precursor for this step is 2-(2-chloro-5-nitrophenyl)pyridine. google.com A variety of reducing agents can be employed for this transformation, with the choice often depending on factors like cost, scale, and functional group tolerance.

Commonly employed methods include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C). It is known for being a clean reaction with high yields, though care must be taken to avoid dehalogenation (removal of the chlorine atom) as a side reaction.

Metal/Acid Reduction: Systems like tin(II) chloride (SnCl₂) in the presence of an acid like HCl are effective for reducing aromatic nitro groups. google.com Iron (Fe) in acidic media is another classic and cost-effective option. researchgate.net

Hydrazine (B178648) Hydrate (B1144303): In combination with a catalyst like iron(III) oxide-hydroxide (FeOOH) and activated carbon, hydrazine hydrate serves as a potent reducing agent. This method has been reported to give high yields for the synthesis of the target aniline.

Table 1: Comparison of Nitro Group Reduction Methods for Synthesizing this compound

| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2-(2-Chloro-5-nitrophenyl)pyridine | H₂ (1 atm), 10% Pd/C | Ethanol | 25°C, 12 hours | High (unspecified) |

| 2-(2-Chloro-5-nitrophenyl)pyridine | Tin(II) chloride (SnCl₂) | Ethanol | Reflux | Not specified google.com |

| 2-(2-Chloro-5-nitrophenyl)pyridine | Hydrazine hydrate (85%), FeOOH, Activated Carbon | Methanol | Reflux (~65°C), 6-8 hours | 96% |

While direct chlorination of the aniline or pyridine precursor is a theoretical possibility using reagents like thionyl chloride or phosphorus pentachloride, the more common and controlled strategy involves starting with an already chlorinated building block. evitachem.comgoogle.com In a documented synthesis pathway for Vismodegib, the precursor 2-(2-chlorophenyl)pyridine (B8785613) is used as the starting material. google.com

This pre-chlorinated compound undergoes nitration to install the nitro group at the desired position, yielding 2-(2-chloro-5-nitrophenyl)pyridine. google.com This step typically uses a mixture of nitric acid and sulfuric acid. google.com This approach avoids potential issues with selectivity and harsh conditions that can arise from direct chlorination of more complex, functionalized molecules. The resulting nitro compound is then carried forward to the reduction step as described previously. google.com

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry offers powerful tools for bond formation, and transition metal-catalyzed reactions are central to creating complex molecules like this compound efficiently.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming C-C bonds between aryl groups. fishersci.eslibretexts.org This reaction is a key strategy for constructing the pyridyl-aryl bond in the target molecule. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org

For the synthesis of this compound or its precursors, this could involve:

Coupling a pyridine boronic acid with a dihaloaniline derivative.

Coupling a halopyridine with a substituted aniline boronic acid.

The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. fishersci.es The choice of catalyst, ligand, and base is crucial for achieving high yields. preprints.orgrsc.org

Table 2: Typical Components for a Suzuki-Miyaura Coupling Reaction System

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation cycle. fishersci.espreprints.org |

| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium catalyst and modulates its reactivity. |

| Base | Na₂CO₃, K₂CO₃, Ba(OH)₂ | Activates the organoboron reagent for transmetalation. preprints.org |

| Solvent | Toluene, Dimethoxyethane (DME), THF, Water | Solubilizes reactants and influences reaction rate. fishersci.espreprints.org |

As an alternative to the nitro reduction pathway, the Buchwald-Hartwig amination offers a direct method for forming the aniline C-N bond. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction joins an aryl halide with an amine. wikipedia.org In the context of synthesizing this compound, this would typically involve coupling a bi-aryl halide intermediate with an ammonia (B1221849) equivalent. organic-chemistry.org

The reaction's development has provided a powerful tool for synthesizing aryl amines under relatively mild conditions, often replacing harsher classical methods. wikipedia.orgnumberanalytics.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The success of the reaction heavily depends on the choice of a suitable palladium precursor and, most critically, a bulky, electron-rich phosphine (B1218219) ligand. chemrxiv.org

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, BINAP, XantPhos, DPPF | Crucial for facilitating the reductive elimination step and preventing side reactions. wikipedia.orgchemrxiv.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, allowing it to coordinate to the palladium center. |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents are typically used. |

Directed C-H Functionalization for Regioselective Synthesis

The synthesis of complex organic molecules like this compound necessitates precise control over which atomic positions react, a concept known as regioselectivity. Directing group-assisted C-H functionalization has become a powerful strategy to achieve this, streamlining synthetic pathways by activating otherwise inert C-H bonds. dmaiti.comsigmaaldrich.com This approach avoids the lengthy preparation of pre-functionalized starting materials, representing a significant improvement in synthetic efficiency. sigmaaldrich.com

In the context of this compound, the key challenge is the formation of the carbon-carbon bond between the C3 position of the chloroaniline ring and the C4 position of the pyridine ring. A directing group, which is a functional group already present on a substrate, can chelate to a metal catalyst and deliver it to a specific, nearby C-H bond. dmaiti.com For an aniline derivative, the amino group (or a modified version of it, such as an amide or a pyrimidyl group) can effectively direct a catalyst to the ortho-C–H bond. researchgate.netrsc.org

A plausible strategy for the regioselective synthesis of the target compound would involve the C-H arylation of a 4-chloroaniline (B138754) derivative. The amino group would direct a palladium or rhodium catalyst to the C3 position, facilitating a cross-coupling reaction with a suitable pyridine coupling partner. The use of a directing group ensures that the functionalization occurs specifically at the desired position, preventing the formation of other isomers. researchgate.net Various directing groups are being developed to achieve regioselective C–H bond functionalization reactions. rsc.org

Below is a table illustrating the principles of directed C-H functionalization with examples relevant to the formation of aryl-heteroaryl bonds.

| Directing Group | Metal Catalyst | Bond Formed | Substrate Type | Research Finding |

| Pyrimidine (B1678525) | Metal-Free (BBr₃) | C-B | 2-Pyrimidylanilines | A metal-free method for ortho-C–H borylation has been developed, showcasing the directing power of the pyrimidine group on an aniline scaffold. rsc.org |

| Imine | Palladium (Pd) | C-C | Aryl Amines | Imine groups, easily formed from amines, can direct C-H activation, although their use with aryl amines can be challenging due to the formation of strained intermediates. researchgate.net |

| Native Amine | Rhodium (Rh) | C-C | Anilines | The inherent amine functionality can guide catalysts to perform hydroarylation reactions, demonstrating that even unmodified functional groups can act as effective directors. sigmaaldrich.com |

| Pyridine | Palladium (Pd) | C-C | Pyridine Derivatives | The nitrogen atom in a pyridine ring is a well-established directing element for functionalizing the C-H bonds at the C2 and C6 positions. researchgate.net |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have emphasized the development of methods that are not only efficient but also environmentally benign. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Green Chemistry Principles in Synthetic Route Design

Green chemistry provides a framework for designing chemical processes that are safer, more efficient, and environmentally sustainable. researchgate.net Key principles include maximizing atom economy, preventing waste, using catalysts instead of stoichiometric reagents, and minimizing energy requirements. researchgate.net The application of these principles to the synthesis of this compound offers significant advantages over traditional methods.

The table below compares traditional and green approaches for key transformations relevant to the synthesis of aromatic amines and bi-aryls.

| Transformation | Traditional Method | Green Chemistry Approach | Green Advantages |

| Aromatic Nitration | Use of concentrated nitric and sulfuric acids. google.com | Solid acid catalysts or milder nitrating agents. | Reduced use of corrosive acids; easier catalyst recovery. |

| Nitro Group Reduction | Stoichiometric metal reductants (e.g., Sn, Fe in acid). google.com | Catalytic hydrogenation (e.g., Pd/C, H₂). | High atom economy; avoids heavy metal waste. |

| C-C Bond Formation | Stille or Suzuki coupling requiring pre-functionalized (e.g., organotin, boronic acid) starting materials. | Direct C-H arylation. sigmaaldrich.com | Reduces synthetic steps; avoids toxic organometallic byproducts. |

| Solvent Use | Use of chlorinated solvents (e.g., Dichloromethane). patsnap.com | Use of greener solvents (e.g., water, ethanol) or solvent-free conditions. researchgate.net | Reduced toxicity and environmental impact. |

Photoredox Catalysis in C-C and C-N Coupling

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. pharmaron.com This technique uses a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. pharmaron.comrsc.org These radicals can then participate in a wide range of chemical reactions, including the C-C and C-N bond-forming reactions necessary for constructing this compound.

For the crucial C-C bond formation, a photoredox-catalyzed Minisci-type reaction could be envisioned. In this scenario, an aniline-derived radical could be generated and added to 4-chloropyridine, a process known to work well with electron-deficient heterocycles. nih.gov Alternatively, photoredox catalysis can enable dual-catalysis systems, such as a light-driven Suzuki or Heck coupling, to connect the two aromatic rings with high efficiency and under gentle conditions.

For C-N bond formation, photoredox catalysis offers powerful methods for C-H amination. rsc.org If a 4-chloro-3-pyridin-4-ylbenzene precursor were synthesized first, a photoredox-catalyzed reaction could be used to install the amine group directly onto the benzene (B151609) ring, again avoiding harsh reagents and conditions. rsc.org The scalability of these photochemical reactions is also improving, with flow chemistry setups allowing for safe and efficient production on a larger scale. pharmaron.com

The following table provides illustrative examples of photoredox-catalyzed reactions relevant to the synthesis of the target molecule's core structure.

| Reaction Type | Photocatalyst | Reagents & Conditions | Bond Formed | Key Finding |

| C-H Amination | Ir(III) complex | N-acyloxyphthalimides, Arenes, Blue Light | C-N | Electron-rich arenes and heteroarenes can undergo direct C-H amination using N-radical precursors generated via photoredox catalysis. rsc.org |

| Arylboration of Alkenes | Organic Dye (4CzIPN) | Cyanoarenes, Alkenes, NHC-Boryl Radicals | C-C, C-B | A photoredox method was developed for the radical arylboration of alkenes, creating complex organoboron compounds. nih.gov |

| Difunctionalization of Alkenes | Ru(bpy)₃(PF₆)₂ | Umemoto's reagent, TMSN₃, Alkenes, Blue LEDs | C-N, C-CF₃ | A four-component reaction allows for simultaneous azido- and trifluoromethylation of alkenes, showcasing complex bond formations. mdpi.com |

| Fluorodecarboxylation | Organic Photocatalyst | Aliphatic Carboxylic Acids, Selectfluor™, UVA Light | C-F | An inexpensive organic photocatalyst can be used for kilogram-scale fluorodecarboxylation in a flow reactor, demonstrating the industrial potential of photoredox catalysis. pharmaron.com |

Reactivity and Chemical Transformations of 4 Chloro 3 Pyridin 4 Ylaniline

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The presence of two distinct aromatic rings, an aniline (B41778) and a pyridine (B92270), provides multiple sites for substitution reactions. The electronic nature of each ring and the influence of the substituents determine the regioselectivity and feasibility of these transformations.

Reactivity of the Aniline Moiety

The aniline ring in 4-Chloro-3-pyridin-4-ylaniline is activated towards electrophilic aromatic substitution by the strongly electron-donating amino group (-NH₂). byjus.com This group increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to itself, making these sites more susceptible to attack by electrophiles. byjus.comncert.nic.in Consequently, reactions such as halogenation, nitration, and sulfonation are expected to occur on the aniline ring.

However, the high reactivity of the amino group can also present challenges, often leading to polysubstitution. ncert.nic.in To achieve monosubstituted products, it is common practice to protect the amino group via acetylation. This converts the amino group into a less powerful activating acetamido group (-NHCOCH₃), which still directs electrophiles to the ortho and para positions but with greater control. ncert.nic.in The protecting group can be subsequently removed by hydrolysis.

In the case of this compound, the positions ortho and para to the amino group are positions 5 and 2, respectively. Position 4 is already substituted with a chloro atom, and position 3 with the pyridine ring. Therefore, electrophilic attack would be directed to positions 2 and 5.

Reactivity of the Pyridine Moiety

In contrast to the electron-rich aniline ring, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This makes the pyridine ring generally resistant to electrophilic aromatic substitution, which typically requires harsh reaction conditions. quimicaorganica.org When such reactions do occur, the electrophile preferentially attacks the 3- and 5-positions.

Influence of the Chloro Substituent on Reactivity

The chloro substituent at the 4-position of the aniline ring exerts a dual electronic effect. Through its inductive effect, it withdraws electron density from the ring, thus deactivating it towards electrophilic substitution compared to unsubstituted aniline. quora.com However, through resonance, it can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the chloro group are positions 3 and 5. Given that the amino group is a much stronger activating group, its directing effect will dominate, guiding electrophiles primarily to position 5.

Derivatization and Functionalization Strategies

The amino group of this compound is a prime site for derivatization, allowing for the introduction of a wide range of functional groups through amidation, sulfonamidation, alkylation, and arylation reactions.

Amidation and Sulfonamidation Reactions

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. ncert.nic.in This acylation is a common strategy not only for protecting the amino group but also for introducing new functionalities. The reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl formed. ncert.nic.in Studies on the direct amidation of anilines have shown that electron-withdrawing groups, such as the chloro group in the target molecule, can have a negative impact on the reaction rate, while electron-donating groups favor the reaction. researchgate.net

Table 1: General Conditions for Amidation of Anilines

| Acylating Agent | Catalyst/Base | Solvent | Temperature | Product |

| Acid Chloride | Pyridine | Dichloromethane | Room Temperature | Amide |

| Acetic Anhydride | None or Acid/Base catalyst | Varies | Varies | Acetanilide |

| Carboxylic Acid | Coupling agents (e.g., DCC, EDC) | Dichloromethane, DMF | Room Temperature | Amide |

This table presents generalized conditions and may require optimization for this compound.

Similarly, sulfonamides can be synthesized by reacting the aniline with sulfonyl chlorides in the presence of a base. These sulfonamide derivatives are of significant interest in medicinal chemistry.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

While the specific crystallographic information file (CIF) for this compound is not found, the analysis of its derivatives and isomers, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, reveals common structural motifs and interactions that are likely to be relevant.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. For a molecule like this compound, with its combination of aromatic rings, a chloro-substituent, and an amino group, several types of interactions are anticipated to play a significant role.

Hydrogen Bonding: The aniline moiety (-NH2) is a classic hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This combination allows for the formation of robust intermolecular hydrogen bonds, such as N-H···N interactions. These interactions are often a dominant force in the crystal packing of related aniline and pyridine derivatives, frequently leading to the formation of dimeric structures or extended one-, two-, or three-dimensional networks. sigmaaldrich.com For instance, in the crystal structure of a related chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, strong N-H···N intermolecular hydrogen bonds lead to the formation of a dimer.

π-Stacking: The planar aromatic rings of the chlorophenyl and pyridinyl groups are capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent rings. The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements, and they contribute significantly to the cohesion of the crystal lattice. The presence of both an electron-withdrawing chloro group and the electron-deficient pyridine ring can influence the electronic distribution within the aromatic systems, thereby modulating the nature and strength of the π-π stacking. pharmaffiliates.com

A comprehensive analysis of the crystal packing of this compound would involve the identification and characterization of these various intermolecular contacts, including their distances and angles, to build a complete picture of the supramolecular architecture.

The conformation of a molecule in the solid state refers to the specific spatial arrangement of its atoms. For flexible molecules, the conformation adopted in the crystal is the one that represents a balance between intramolecular steric and electronic effects and the stabilizing influence of intermolecular interactions within the crystal lattice.

In the absence of significant steric hindrance, there might be a tendency towards a more planar conformation to maximize π-conjugation between the two aromatic systems. However, steric clashes between ortho-hydrogens on the two rings can lead to a twisted conformation. The specific conformation observed in the crystal structure of this compound would be a direct reflection of the interplay between these intramolecular forces and the packing forces within the crystal. For example, in a related derivative, the torsional angle between the pyridinyl and phenyl rings was found to be 63.0(2)°.

A detailed conformational analysis would involve the measurement of all relevant torsion angles within the molecule, providing a precise description of its three-dimensional geometry in the solid state. This information is invaluable for structure-activity relationship (SAR) studies and for understanding how the molecule might interact with biological targets.

Conclusion

4-Chloro-3-pyridin-4-ylaniline represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. Its synthesis, primarily achieved through Suzuki-Miyaura cross-coupling, provides access to a versatile scaffold. While detailed experimental data for this specific compound remains somewhat elusive in the public domain, its structural characteristics strongly suggest its potential as a valuable building block, particularly in the development of novel kinase inhibitors. Further research to fully characterize its chemical and biological properties is warranted and could pave the way for new discoveries in drug discovery and materials science. The exploration of such chloro-pyridyl-aniline derivatives continues to be a promising avenue for the advancement of chemical and pharmaceutical research.

Computational and Theoretical Investigations of 4 Chloro 3 Pyridin 4 Ylaniline

Quantum Chemical Calculations (Density Functional Theory – DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, providing deep insights into the molecular structure and electronic properties of chemical compounds. For a molecule like 4-Chloro-3-pyridin-4-ylaniline, DFT would be an invaluable tool to elucidate its fundamental characteristics.

Geometry Optimization and Energetic Stability Analysis

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the aniline (B41778) and pyridine (B92270) rings.

It is anticipated that the molecule would not be perfectly planar due to steric hindrance between the ortho-substituted chloro and pyridine groups on the aniline ring. The dihedral angle between the two aromatic rings would be a key parameter determining the extent of electronic communication between them. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide these optimized geometric parameters. acs.org The stability of the molecule would be confirmed by ensuring that the optimized structure corresponds to a true minimum on the potential energy surface, which is verified by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Table 1: Predicted Optimized Geometric Parameters for this compound (Theoretical)

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-N (aniline) Bond Length | ~1.40 Å |

| C-C (inter-ring) Bond Length | ~1.48 Å |

Note: These are estimated values based on similar structures and would be precisely determined by a DFT calculation.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the amino group. The LUMO, conversely, would likely be centered on the electron-deficient pyridine ring. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations would provide precise energy values for these orbitals and allow for the visualization of their spatial distribution. A good correlation is often found between the oxidation potential and the energy of the highest occupied molecular orbital for neutral anilines in aqueous solution. smolecule.com

Table 2: Predicted Electronic Properties for this compound (Theoretical)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

Note: These are estimated ranges and the exact values would be output from a DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group and on the pyridine nitrogen, making these sites potential centers for protonation or interaction with electrophiles. The hydrogen atoms of the amino group and the areas near the chlorine atom would likely exhibit a positive electrostatic potential, indicating them as sites for nucleophilic interaction. acs.org

Molecular Dynamics Simulations for Conformational Flexibility

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can explore its dynamic behavior and conformational flexibility over time. For this compound, an MD simulation would be particularly useful for understanding the rotational freedom around the C-C bond connecting the aniline and pyridine rings.

Reaction Mechanism Studies and Transition State Analysis

Theoretical calculations can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, its role as a precursor in the synthesis of more complex molecules, such as Smoothened (Smo) antagonists, could be studied. DFT calculations can be employed to map out the entire reaction pathway, identifying the structures of reactants, products, intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. Such studies could explore reactions like N-acylation, electrophilic aromatic substitution, or cross-coupling reactions involving the chloro-substituted aniline.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. If a series of derivatives of this compound were synthesized and their properties (e.g., solubility, melting point, or a specific biological activity) were measured, a QSPR model could be developed.

This would involve calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties. Statistical methods, like multiple linear regression, would then be used to build a mathematical equation that correlates a selection of these descriptors with the measured property. researchgate.net A successful QSPR model could then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of new compounds with desired attributes.

Role of 4 Chloro 3 Pyridin 4 Ylaniline As a Building Block in Complex Chemical Syntheses

Precursor in the Synthesis of Advanced Organic Intermediates

The strategic placement of reactive sites in 4-Chloro-3-pyridin-4-ylaniline makes it an ideal starting material for the synthesis of a variety of advanced organic intermediates. The aniline (B41778) functional group can readily undergo a wide array of chemical reactions, including acylation, alkylation, and diazotization, which allows for the introduction of diverse functionalities and the construction of larger, more complex molecules.

A significant application of a structurally related isomer, 4-chloro-3-(pyridin-2-yl)aniline (B561131), is in the synthesis of the anticancer drug Vismodegib. pharmaffiliates.comgoogle.com Vismodegib is a potent inhibitor of the Smoothened (Smo) receptor in the Hedgehog signaling pathway and is used in the treatment of basal-cell carcinoma. pharmaffiliates.comgoogle.com In the synthesis of Vismodegib, 4-chloro-3-(pyridin-2-yl)aniline serves as a crucial intermediate that is acylated with 2-chloro-4-(methylsulfonyl)benzoyl chloride to form the final drug molecule. google.com This highlights the importance of the pyridinyl aniline scaffold as a key component for generating biologically active compounds.

Given the precedent set by its 2-pyridyl isomer, this compound is anticipated to be an equally valuable precursor for a new generation of advanced organic intermediates. The 4-pyridyl nitrogen offers different electronic and steric properties compared to the 2-pyridyl isomer, which could lead to novel derivatives with distinct biological activities. The general synthetic utility of pyridinyl anilines as precursors is summarized in the table below.

| Intermediate Type | Synthetic Transformation | Potential Application |

| Amides | Acylation of the aniline nitrogen | Pharmaceutical synthesis |

| Substituted Anilines | N-Alkylation or N-Arylation | Agrochemicals, fine chemicals |

| Azo Compounds | Diazotization followed by coupling | Dyes and pigments |

| Heterocyclic Systems | Cyclization reactions involving the aniline | Medicinal chemistry |

Scaffold for Ligand Design in Catalysis

The molecular structure of this compound contains two potential coordination sites for metal ions: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aniline group. This arrangement makes it a promising candidate for use as a bidentate ligand in coordination chemistry and catalysis. Bidentate ligands are crucial in catalysis as they can form stable chelate rings with metal centers, thereby influencing the reactivity and selectivity of the catalyst. nih.govnih.gov

The pyridinyl aniline framework can act as an N,N'-bidentate ligand, where both nitrogen atoms coordinate to a metal center. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the chloro substituent on the aniline ring. This substituent can influence the electron density at the aniline nitrogen and, through inductive effects, at the pyridine nitrogen as well.

While direct examples of this compound being used as a ligand are not extensively documented, the broader class of pyridinyl aniline and bipyridine-based ligands has seen wide application in various catalytic reactions. nih.gov For instance, palladium complexes of bipyridine-based ligands are effective catalysts for a range of cross-coupling reactions. nih.gov The hemilabile nature of some pyridyl-based ligands, where one coordination site can reversibly dissociate, is known to be beneficial in certain catalytic cycles. nih.govnih.gov The potential of this compound as a ligand scaffold is outlined below.

| Metal Complex Property | Influence of Ligand Scaffold | Potential Catalytic Application |

| Coordination Geometry | Formation of stable chelate rings | Cross-coupling reactions |

| Electronic Effects | Tuning of metal center reactivity | Oxidation/Reduction catalysis |

| Steric Hindrance | Control of substrate approach | Asymmetric synthesis |

| Ligand Lability | Facilitation of catalytic cycles | Polymerization reactions |

Applications in Material Science Research

The unique combination of a polymerizable aniline moiety and a polar pyridine group suggests that this compound could be a valuable monomer in the development of novel functional polymers. Polyaniline and its derivatives are a well-known class of conducting polymers with a wide range of applications in sensors, electronic devices, and corrosion protection. rsc.org

The incorporation of the pyridyl group into a polyaniline backbone could introduce new properties, such as improved solubility, altered redox potentials, and the ability to coordinate metal ions, leading to the formation of metallopolymers. These materials could have interesting optical, electronic, or catalytic properties. Furthermore, the presence of the chloro substituent can modify the polymer's electronic properties and its interactions with other materials.

The anilino and pyridyl groups can also serve as reactive handles for further functionalization of the polymer, allowing for the covalent attachment of other molecules, such as dyes or biomolecules. The polymerization of aniline derivatives can lead to polymers with diverse morphologies and properties, which are often sensitive to their chemical environment, making them suitable for sensor applications. rsc.orgnih.govacs.org

| Polymer Type | Potential Properties | Prospective Applications |

| Homopolymer | Modified conductivity, metal coordination | Chemical sensors, conductive coatings |

| Copolymer | Tunable electronic and physical properties | Organic electronics, smart materials |

| Functionalized Polymer | Specific recognition or catalytic sites | Drug delivery, supported catalysts |

| Cross-linked Polymer | Enhanced mechanical and thermal stability | Membranes, high-performance materials |

Future Perspectives and Emerging Research Avenues for 4 Chloro 3 Pyridin 4 Ylaniline

Development of Novel and Efficient Synthetic Routes

The synthesis of bi-aryl compounds like 4-Chloro-3-pyridin-4-ylaniline traditionally relies on established cross-coupling reactions. However, future research is geared towards developing more efficient, sustainable, and versatile synthetic methods.

Advanced Cross-Coupling Methodologies: While traditional palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are foundational, the future lies in next-generation catalytic systems. Research into novel ligands and more stable, active catalysts is ongoing. For instance, pyridine (B92270) sulfinates are emerging as stable and easy-to-prepare coupling partners for palladium-catalyzed reactions with aryl halides, offering a potentially high-yielding alternative to traditionally used boronic acids. nih.gov The development of fourth-generation catalysts, which are effective at very low loadings for coupling aryl halides with amines, could significantly improve the atom economy and cost-effectiveness of synthesizing this compound. nih.gov Furthermore, iron-catalyzed cross-coupling reactions are gaining attention as a more sustainable and economical alternative to palladium-based systems. rsc.org

C-H Activation Strategies: A paradigm shift from pre-functionalized starting materials to direct C-H activation/functionalization is a major frontier. nih.gov For a molecule like this compound, this could involve the direct arylation of a 4-chloroaniline (B138754) with a pyridine derivative, or vice-versa. Research into regioselective C-H functionalization of the distal positions in pyridines (C-3 and C-4) is a rapidly developing field. nih.gov The development of directing groups and specialized ligands that can achieve high regioselectivity for the C-3 position of pyridine or the C-3 position of the aniline (B41778) ring will be crucial. nih.gov

Photocatalysis: Visible-light photoredox catalysis offers a green and mild alternative for constructing C-N and C-C bonds. rsc.org Future synthetic routes could employ photocatalysis for the dehydrogenative cross-coupling of an aniline with pyridine. rsc.org This approach avoids the need for pre-halogenated substrates and often proceeds under ambient conditions, reducing energy consumption and waste. researchgate.netuni-regensburg.de

Table 1: Comparison of Potential Future Synthetic Routes

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Advanced Cross-Coupling | High yields, broad substrate scope, lower catalyst loading. nih.gov | Catalyst cost and sensitivity, ligand design for specific substrates. |

| Direct C-H Activation | Increased atom economy, fewer synthetic steps. nih.gov | Achieving high regioselectivity, overcoming catalyst deactivation. nih.govrsc.org |

| Photocatalysis | Mild reaction conditions, use of sustainable energy sources, novel reactivity. rsc.orgresearchgate.net | Controlling selectivity, catalyst stability, scalability. |

| Biocatalysis | High selectivity, environmentally friendly, mild conditions. biosynce.com | Enzyme discovery and engineering, substrate scope limitations. |

Exploration of Undiscovered Reactivity Pathways

The known reactivity of this compound is largely centered around the functional groups present: the aniline amine group, the pyridine nitrogen, and the chloro-substituent. Future research will likely delve into less obvious, yet potentially powerful, reactivity pathways.

Late-Stage Functionalization: A key area of interest is the late-stage functionalization of the core scaffold. This involves selectively modifying the molecule after the main structure has been assembled, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. Exploring C-H functionalization on either the aniline or pyridine ring, without disturbing the existing substituents, is a significant challenge but offers immense potential for creating diverse chemical libraries. nih.gov

Dual Catalysis Systems: The combination of two different catalytic cycles in one pot can enable transformations that are not possible with a single catalyst. For example, a combination of a transition metal catalyst with a photoredox or an enzyme catalyst could unlock novel reactivity for this compound, such as asymmetric transformations or functionalization at previously inaccessible positions.

Unconventional Coupling Partners: Research is expanding beyond typical organoboron or organotin reagents. The use of pyridine sulfinates has already shown promise. nih.gov Future work might explore other novel nucleophilic or electrophilic partners to react at the chloro-position or at a C-H bond of the pyridine or aniline ring, expanding the toolkit for creating derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated synthesis represents a significant technological leap in chemical manufacturing, offering enhanced efficiency, safety, and control. numberanalytics.com

Continuous Flow Synthesis: Performing the synthesis of this compound in a continuous flow reactor offers numerous advantages. organic-chemistry.org These include superior control over reaction parameters like temperature and pressure, rapid reaction optimization, and enhanced safety, especially for highly exothermic or hazardous reactions. numberanalytics.comorganic-chemistry.org The improved heat and mass transfer in microreactors can lead to higher yields and purities compared to batch processes. mdpi.com For instance, a packed-bed microreactor with a heterogeneous catalyst could be employed for the key coupling step, allowing for easy catalyst separation and recycling. organic-chemistry.org

Automated Synthesis Platforms: Automation is revolutionizing the synthesis of small molecules for pharmaceutical research. kit.edueuropeanpharmaceuticalreview.com Automated platforms can perform multi-step syntheses, including reaction execution, work-up, and purification, with minimal human intervention. innovationnewsnetwork.com Integrating the synthesis of this compound and its derivatives onto such a platform would enable high-throughput synthesis of a library of related compounds for screening purposes. chemspeed.com This accelerates the drug discovery process by rapidly exploring the chemical space around the core scaffold. innovationnewsnetwork.com A novel technique combining solid-phase synthesis with continuous-flow operation (SPS-flow) has been developed, which could be adapted for the automated multi-step synthesis of complex molecules like derivatives of this compound. europeanpharmaceuticalreview.com

Table 2: Advantages of Integrating Modern Technologies

| Technology | Key Benefits for this compound Synthesis |

|---|---|

| Flow Chemistry | Improved safety, better process control, faster reaction times, easier scalability, potential for higher yields and purity. numberanalytics.comorganic-chemistry.orgmdpi.com |

| Automated Synthesis | High-throughput library generation, rapid lead optimization, increased reproducibility, reduced manual labor. kit.eduinnovationnewsnetwork.com |

Advanced Characterization Techniques for In Situ Reaction Monitoring

To develop robust and efficient synthetic processes, a deep understanding of the reaction mechanism, kinetics, and potential side-product formation is essential. Process Analytical Technology (PAT), a system for designing, analyzing, and controlling manufacturing through timely measurements, is becoming increasingly critical. mt.comwikipedia.orgvdu.lt

In Situ Spectroscopic Methods: Techniques like ReactIR (FTIR spectroscopy) and Raman spectroscopy allow for the real-time monitoring of chemical reactions as they occur. mt.com By tracking the concentration of reactants, intermediates, and products over time, chemists can gain invaluable insights into the reaction kinetics and mechanism of the synthesis of this compound. rsc.orgmt.com This information is crucial for optimizing reaction conditions to maximize yield and minimize impurities. For example, in situ FTIR has been used to monitor the formation of reactive intermediates like diazonium salts in coupling reactions. mt.com

Surface-Enhanced Raman Scattering (SERS): For heterogeneously catalyzed reactions, SERS is a powerful tool. Recent research has shown that dimers of palladium nanocubes can act as a bifunctional platform, providing both catalytic activity and sufficient plasmonic enhancement for in situ SERS monitoring of cross-coupling reactions at the single-dimer level. nih.gov This technique could provide unprecedented detail about the catalytic cycle in the synthesis of this compound.

Reaction Calorimetry: Understanding the thermodynamics of a reaction is vital for ensuring its safety, especially during scale-up. Automated reaction calorimeters can measure the heat flow of a reaction in real-time, providing critical data on reaction enthalpy, heat capacity, and heat transfer. This allows for the development of inherently safer processes.

The integration of these advanced analytical tools within a Quality by Design (QbD) framework will enable the development of highly controlled and reproducible manufacturing processes for this compound, ensuring consistent quality and facilitating regulatory approval. longdom.orgglobalresearchonline.net

Q & A

Basic Research Questions

Q. What are the key structural features of 4-Chloro-3-pyridin-4-ylaniline that influence its reactivity and biological activity?

- The compound’s reactivity arises from the electron-withdrawing chloro group at the 4-position of the aniline ring and the pyridin-4-yl group at the 3-position. The chlorine atom enhances electrophilic substitution resistance, while the pyridine ring contributes to π-π stacking and hydrogen-bonding interactions with biological targets. Comparative studies show that positional isomerism (e.g., pyridin-2-yl vs. pyridin-4-yl substitutions) significantly alters binding affinities and antibacterial activity .

Q. What synthetic routes are available for preparing this compound, and what are their critical reaction conditions?

- Common methods include:

- Buchwald-Hartwig amination : Coupling 4-chloroaniline with 3-bromopyridine using a palladium catalyst (e.g., Pd(OAc)₂) and ligands like Xantphos in toluene at 110°C .

- Direct arylation : Reacting 3-pyridin-4-yl-aniline derivatives with chlorinating agents (e.g., SOCl₂) under inert atmospheres.

- Key considerations: Solvent polarity (e.g., DMF vs. toluene), catalyst loading (2–5 mol%), and reaction time (12–24 hrs) to minimize byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and carbons adjacent to nitrogen.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks at m/z 218.68 (C₁₁H₉ClN₂).

- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹). Purity is validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst ratio). For example, a 2³ factorial design can identify optimal Pd catalyst loading (3 mol%) and reaction time (18 hrs) .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization in ethanol to achieve >95% purity.

Q. How do computational methods aid in predicting the interaction of this compound with biological targets?

- Molecular docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. The pyridine ring shows strong π-π interactions with tyrosine residues, while the chloro group stabilizes hydrophobic pockets .

- Quantum chemical calculations : DFT (B3LYP/6-31G*) predicts charge distribution, revealing nucleophilic regions at the aniline nitrogen and electrophilic sites on the pyridine ring .

Q. How can contradictory data on the biological activity of this compound be resolved?

- Systematic SAR studies : Compare analogs (e.g., 4-Chloro-3-pyridin-2-ylaniline) to isolate substituent effects. For example, pyridin-4-yl analogs exhibit 2× higher anticancer activity than pyridin-2-yl derivatives due to improved target engagement .

- Control experiments : Validate assay conditions (e.g., pH 7.4 solubility: 29.9 µg/mL) to rule out false negatives in cell-based studies .

Q. What strategies are recommended for modifying the core structure to enhance pharmacological properties?

- Substituent variation : Introduce electron-donating groups (e.g., -OCH₃) at the aniline para-position to improve solubility without compromising activity.

- Hybridization : Combine with known pharmacophores (e.g., quinoline) to target multidrug-resistant pathogens. A comparative table illustrates enhanced bioactivity in hybrid structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.